5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
The compound “5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole” belongs to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring . They are used in various fields due to their diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various chemical reactions, including reductive amination, Diels–Alder reactions, and reactions with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds often involves interactions between aromatic moieties of the ligand and lipophilic residues of the binding site . In silico docking and molecular dynamics simulations are often used to analyze these structures .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with various proteins, which can be analyzed using docking studies .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely. For example, some compounds may exhibit significant anti-fibrotic activities .Scientific Research Applications
5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. It has been used in a variety of studies to investigate the effects of various compounds on the body, as well as to study the mechanisms of action of various drugs. In addition, this compound has been used in the development of new drugs and in the study of drug-drug interactions.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of antidepressant molecules . These molecules often target neurotransmitter systems in the brain, such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
Many antidepressants work by inhibiting the reuptake of neurotransmitters, thereby increasing their availability in the synaptic cleft . This can lead to enhanced neurotransmission and improved mood .
Biochemical Pathways
Antidepressants often influence the monoaminergic pathways, including the serotonin, norepinephrine, and dopamine pathways . These pathways play crucial roles in mood regulation .
Result of Action
This is often achieved by enhancing neurotransmission in the brain, which can lead to improved mood and reduced symptoms of depression .
Advantages and Limitations for Lab Experiments
The use of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easily synthesized in a variety of ways. In addition, this compound has a wide range of biological activities, making it a useful tool for studying the effects of various compounds on the body. However, there are some limitations to the use of this compound in laboratory experiments. It is not known to be metabolized by the body, so it must be administered in its pure form. In addition, the mechanism of action of this compound is still not fully understood, so it is difficult to determine the optimal dosage for any given experiment.
Future Directions
There are a number of potential future directions for the research of 5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole. One possible direction is the development of new drugs based on this compound that could be used to treat a variety of diseases. In addition, further research into the mechanism of action of this compound could help to elucidate its potential therapeutic effects. Furthermore, research into the pharmacokinetics of this compound could lead to the development of more effective and safer drugs. Finally, further research into the biochemical and physiological effects of this compound could help to uncover new therapeutic applications for this compound.
Synthesis Methods
5-methoxy-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,3-benzothiazole can be synthesized in a variety of ways. The most common method involves the reaction of a pyridine derivative, such as pyridine-2-carboxylic acid, with a benzothiazole derivative to produce this compound. This reaction is usually carried out in an aqueous medium at a temperature of around 150°C. Other methods for synthesizing this compound include the reaction of a pyridine derivative with a thiophene derivative, as well as the reaction of a pyridine derivative with a 1,3-dicarboxylic acid.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific molecular structure of the compound and the biomolecules it interacts with.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
5-methoxy-2-(4-pyridin-2-ylpiperazin-1-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS/c1-22-13-5-6-15-14(12-13)19-17(23-15)21-10-8-20(9-11-21)16-4-2-3-7-18-16/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQVULWOXMGKAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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